molecular formula C13H18ClN3O B2755250 N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride CAS No. 1353971-10-4

N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B2755250
CAS No.: 1353971-10-4
M. Wt: 267.76
InChI Key: APNVPYTYTGSRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” is a chemical compound with the linear formula C13H18O1N3Cl1 . It is related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, which have been identified as potential inhibitors of G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Future Directions

The future directions of research on “N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride” and related compounds could involve further exploration of their potential as inhibitors of G-protein-coupled receptor kinases . Additionally, given the wide range of biological activities exhibited by benzoxazole and piperidine derivatives , these compounds may also be investigated for other therapeutic applications.

Properties

IUPAC Name

N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-16(10-5-4-8-14-9-10)13-15-11-6-2-3-7-12(11)17-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNVPYTYTGSRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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